![molecular formula C29H25N3OS B2498838 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922658-58-0](/img/structure/B2498838.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H25N3OS and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole derivatives, including the compound , have been found to have significant anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Antibacterial Applications
Benzothiazole derivatives have shown promising antibacterial potential . They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . Some of the studied compounds were found to be very active, having comparable activity as standard drugs streptomycin and ampicillin against Pseudomonas aeruginosa, and Escherichia coli .
Anti-Inflammatory and Analgesic Applications
Some benzothiazole derivatives have shown anti-inflammatory and analgesic activities . These compounds have been compared with standard drugs like indomethacin and celecoxib .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular effects . The structure-activity relationships of the new benzothiazole derivatives have been discussed .
Result of Action
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-20-16-21(2)27-25(17-20)31-29(34-27)32(19-22-10-9-15-30-18-22)28(33)26(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,26H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKTKULLIBLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
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